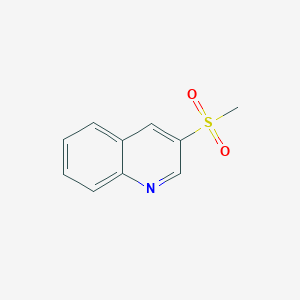
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol is a complex organic compound with a unique structure that includes a cyclobutanol ring, a fluorophenyl group, and a dioxaborinan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol typically involves multiple steps:
Formation of the Dioxaborinan Moiety: This step involves the reaction of a boronic acid derivative with a diol to form the dioxaborinan ring.
Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a fluorophenyl boronic acid reacts with a suitable aryl halide.
Cyclobutanol Ring Formation: The final step involves the formation of the cyclobutanol ring, which can be achieved through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol involves its interaction with specific molecular targets. The dioxaborinan moiety can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the cyclobutanol ring can provide structural stability.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclobutanol
- 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxyphenyl)cyclobutanol
Comparison: 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it distinct from its non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
1467060-17-8 |
|---|---|
Molekularformel |
C15H20BFO3 |
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl]cyclobutan-1-ol |
InChI |
InChI=1S/C15H20BFO3/c1-14(2)9-19-16(20-10-14)12-5-4-11(8-13(12)17)15(18)6-3-7-15/h4-5,8,18H,3,6-7,9-10H2,1-2H3 |
InChI-Schlüssel |
IHRQBZLVCPSMJT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C3(CCC3)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B8595248.png)

![3-Formyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8595261.png)

![1-Methyl-2-(propylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8595270.png)
![Dimethyl {[4-(methanesulfonyl)phenyl]methyl}phosphonate](/img/structure/B8595281.png)
![6-tert-Butyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B8595283.png)







